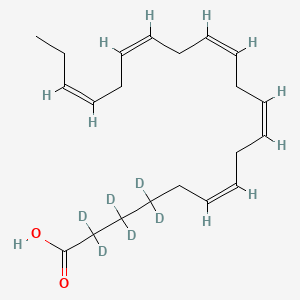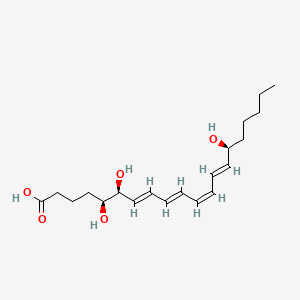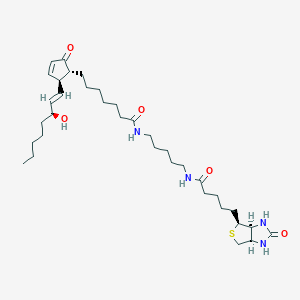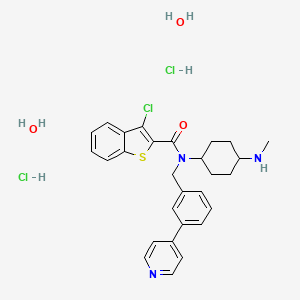
4-hydroxy Nonenal Alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Nonenal Alkyne is a derivative of 4-Hydroxy Nonenal, a major aldehyde produced during the lipid peroxidation of omega-6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid . This compound is characterized by the presence of a terminal alkyne group, which makes it particularly useful in click chemistry applications . This compound is considered a potential causal agent in numerous diseases, including chronic inflammation, neurodegenerative diseases, atherosclerosis, diabetes, and cancer, due to its ability to covalently modify DNA and proteins, resulting in genetic mutations and altered cell signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxy Nonenal Alkyne can be synthesized through the autoxidation of polyunsaturated fatty acids . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at pH 7.2 .
Industrial Production Methods
Industrial production of this compound involves large-scale lipid peroxidation processes, followed by chemical modification to introduce the terminal alkyne group . The compound is then purified to achieve a high level of purity, typically greater than 98% .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy Nonenal Alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The alkyne group can participate in substitution reactions.
Click Chemistry: The terminal alkyne group is particularly useful in azide-alkyne bioconjugation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and azides for click chemistry . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as bioconjugates formed through click chemistry .
Aplicaciones Científicas De Investigación
4-Hydroxy Nonenal Alkyne has a wide range of scientific research applications:
Mecanismo De Acción
4-Hydroxy Nonenal Alkyne exerts its effects through covalent modification of DNA and proteins . The compound can form adducts with proteins via Michael addition reactions, targeting cysteine, histidine, or lysine residues . It can also form Schiff bases with arginine or lysine residues . These modifications can lead to genetic mutations and altered cell signaling, contributing to the development of various diseases .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy Nonenal: The parent compound, lacking the terminal alkyne group.
4-Oxo-trans-2-nonenal: Another lipid peroxidation product with similar properties.
4-Hydroxy-trans-2-hexenal: A related compound with a shorter carbon chain.
4-Hydroperoxy-trans-2-nonenal: An oxidized derivative of 4-Hydroxy Nonenal.
4,5-Epoxy-trans-2-decenal: A related compound with an epoxide group.
Uniqueness
4-Hydroxy Nonenal Alkyne is unique due to its terminal alkyne group, which makes it particularly useful in click chemistry applications . This feature allows for highly specific and efficient bioconjugation reactions, making it a valuable tool in various scientific research fields .
Propiedades
IUPAC Name |
(E)-4-hydroxynon-2-en-8-ynal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-9,11H,3-4,6H2/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXECVCDYORIBBT-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C=CC=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC(/C=C/C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5z)-7-{(1r,4s,5r,6r)-6-[(1e)-Oct-1-En-1-Yl]-2,3-Diazabicyclo[2.2.1]hept-2-En-5-Yl}hept-5-Enoic Acid](/img/structure/B10768126.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B10768135.png)
![(Z)-7-[(1S,4R,5R)-6-[(E)-Oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B10768144.png)
![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B10768153.png)
![2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768177.png)
![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B10768185.png)
![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B10768201.png)


![(E)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768218.png)
![2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-N-biotinoyl-1,5-diampentane](/img/structure/B10768221.png)
![(E)-N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide](/img/structure/B10768226.png)

